molecular formula C10H8FN3S2 B10806953 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea CAS No. 457-82-9

1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea

Cat. No.: B10806953
CAS No.: 457-82-9
M. Wt: 253.3 g/mol
InChI Key: ZFAMDCCGNXBKRF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (CAS 835910-55-9) is a thiourea derivative of interest in medicinal chemistry and life sciences research. This compound features a fluorophenyl group linked to a 1,3-thiazol-2-yl ring via a thiourea bridge, a structural motif known to impart significant biological activity. Scientific literature indicates that closely related structural analogs have demonstrated promising antimicrobial potential against Gram-positive cocci such as Staphylococcus aureus , with the presence of halogen atoms on the phenyl nucleus being a crucial factor for this activity . Some thiourea derivatives incorporating the thiazole ring have also shown additional bioactivities in research settings, including anti-biofilm and antioxidant properties , as well as inhibitory effects on cholinesterases in biochemical assays . The molecular formula of the compound is C 10 H 8 FN 3 S 2 and it has a molecular weight of 253.32 g/mol . It is typically supplied as a solid powder for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

457-82-9

Molecular Formula

C10H8FN3S2

Molecular Weight

253.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C10H8FN3S2/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15)

InChI Key

ZFAMDCCGNXBKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=NC=CS2)F

solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C10_{10}H8_8FN3_3S2_2
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 835910-55-9

Antimicrobial Activity

Numerous studies have highlighted the compound's effectiveness against a range of microbial pathogens. The structure-activity relationship (SAR) indicates that the presence of the 4-fluoro substituent enhances its antimicrobial potency.

Minimum Inhibitory Concentrations (MICs)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus0.5 - 8
Escherichia coli7.8 - 62.5
Pseudomonas aeruginosa15.625 - 31.25
Candida albicans200

The compound demonstrated superior activity compared to standard antibiotics such as ciprofloxacin and ampicillin, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibits cytotoxic effects, with studies reporting IC50_{50} values indicative of its potency.

Cytotoxicity Data

Cell LineIC50_{50} (µM)Reference
HEPG2 (liver carcinoma)1.03 - 17.35
MCF7 (breast carcinoma)Not reported

The presence of electron-donating groups significantly enhances cytotoxicity, while electron-withdrawing groups reduce it . This suggests that the electronic nature of substituents plays a crucial role in the compound's anticancer activity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Gyrase : The compound has shown potent inhibitory activity against bacterial topoisomerases, which are essential for DNA replication and transcription .
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death .

Case Studies and Research Findings

  • Antimicrobial Resistance : A study demonstrated that derivatives of this compound exhibited lower spontaneous frequencies of resistance compared to traditional antibiotics, indicating a potential for overcoming resistance issues in pathogenic bacteria .
  • Structure-Activity Relationship Studies : Research has shown that modifications on the thiazole ring and substituents on the phenyl group significantly affect both antimicrobial and anticancer activities. For instance, smaller halogen substituents like fluorine enhance activity compared to larger groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiourea derivatives, including 1-(4-Fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea, demonstrate notable antimicrobial properties. A study highlighted that compounds with a thiazole nucleus exhibit activity against various bacterial strains:

  • Staphylococcus aureus : This compound showed significant inhibitory effects, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.
  • Pseudomonas aeruginosa : Similar effectiveness was observed against this pathogen, suggesting broad-spectrum antibacterial activity.

The presence of halogen atoms (like fluorine) in the phenyl ring is crucial for enhancing antimicrobial potency. In vitro studies confirmed that the compound effectively inhibited biofilm formation and exhibited cytotoxicity against tumor cells .

Anticancer Potential

Thiourea derivatives have been extensively studied for their anticancer properties. The incorporation of thiazole rings has been linked to improved activity against cancer cell lines:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanisms involved include inhibition of DNA replication and interference with key kinases involved in tumorigenesis .

The structural modifications in thiourea compounds can lead to enhanced selectivity and reduced toxicity compared to traditional chemotherapeutics.

Antiviral Activity

Recent investigations into thiourea derivatives have revealed promising antiviral properties:

  • HIV Activity : Some studies indicate that compounds featuring thiourea moieties can inhibit HIV replication. The mechanism often involves interference with viral entry or replication processes .

This suggests the potential for developing novel antiviral therapies based on the structural framework of this compound.

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialDemonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with low MIC values.
AnticancerShowed significant cytotoxicity against HepG-2 and A-549 cell lines; indicated mechanisms targeting DNA synthesis.
AntiviralExhibited inhibitory effects on HIV replication, suggesting potential as a therapeutic agent.

Comparison with Similar Compounds

Key Observations :

  • Halogen positioning significantly impacts activity. For example, 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea (MIC: 2–32 µg/mL against Gram-positive cocci) outperforms the 4-fluoro analog in antimicrobial assays, suggesting that meta-substituents enhance interactions with bacterial targets .

Antimicrobial Activity

Compound MIC (µg/mL) Against Gram-Positive Cocci Biofilm Inhibition (S. epidermidis) Cytotoxicity (MT-4 Cells)
This compound Data not explicitly reported Not studied Not reported
1-(3-Chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea 2–32 Significant inhibition Cytotoxic
1-(4-Chlorophenyl)-3-(1,3-thiazol-2-yl)thiourea 8–64 Moderate inhibition Low cytotoxicity
1-(3-Trifluoromethylphenyl)-3-(1,3-thiazol-2-yl)thiourea 16–128 No data Not reported

Notes:

  • The 3-chloro-4-fluoro derivative (compound 9 in ) shows the highest potency, likely due to synergistic electronic effects from dual halogen substitution .
  • Fluorine at the para position (target compound) may reduce steric hindrance but lacks the enhanced electron-withdrawing effects seen in meta-substituted analogs .

Enzyme Inhibition

Compounds with quinazoline-thiourea hybrids (e.g., 10u in ) exhibit dual EGFR/VEGFR-2 inhibition (IC₅₀: 0.12–1.8 µM). However, simpler thioureas like the target compound are less studied for kinase inhibition, highlighting a research gap .

Physicochemical and Electronic Properties

  • Melting Points : Thiourea derivatives typically have high melting points (150–175°C), correlating with strong intermolecular hydrogen bonding .
  • Electrophilicity : DFT studies on a cyclobutane-thiazole-thiourea hybrid (compound 1 in ) reveal strong electrophilicity (global electrophilicity index: ~3.5 eV), which may enhance reactivity with nucleophilic residues in biological targets. Similar behavior is expected in the target compound .
  • Solubility : Most analogs are sparingly soluble in water but soluble in DMSO or acetonitrile, aligning with their application in in vitro assays .

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward route involves reacting 2-aminothiazole with 4-fluorophenyl isothiocyanate in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The general procedure, adapted from thiourea syntheses in recent studies, follows:

  • Reagent Preparation : 2-Aminothiazole (1.0 equiv.) is dissolved in anhydrous DCM under nitrogen atmosphere.

  • Isothiocyanate Addition : 4-Fluorophenyl isothiocyanate (1.2 equiv.) is added dropwise at 0°C.

  • Reaction Conditions : The mixture is stirred at room temperature for 16–24 hours.

  • Workup : The solvent is evaporated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or precipitation using diethyl ether and n-pentane.

Key Observations :

  • Yield : Reported yields for analogous thioureas range from 25% to 77%, depending on purification methods.

  • Side Reactions : Competing urea formation is minimized by maintaining anhydrous conditions and stoichiometric excess of isothiocyanate.

Multi-Step Thiazole Functionalization

Synthesis via Thiazolyl Thiourea Intermediates

An alternative approach involves constructing the thiazole ring before introducing the thiourea group. This method, detailed in studies of structurally similar compounds, proceeds as follows:

  • Thiazole Synthesis : 2-Aminothiazole is prepared via Hantzsch thiazole synthesis using α-haloketones and thiourea.

  • Thiourea Formation : The aminothiazole intermediate is condensed with 4-fluorophenyl isothiocyanate in DMF at 70°C for 48 hours.

Optimization Insights :

  • Solvent Effects : DMF enhances reaction efficiency compared to DCM due to improved solubility of intermediates.

  • Temperature : Elevated temperatures (70°C) reduce reaction time but may increase decomposition risks.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for both strategies:

Parameter Direct Condensation Multi-Step Functionalization
Reaction Time 16–24 hours48–72 hours
Yield 25–77%40–65%
Purification Column chromatography/precipitationPrecipitation/recrystallization
Scalability High (gram-scale demonstrated)Moderate (requires intermediate isolation)
Byproduct Formation <5% (urea derivatives)10–15% (unreacted thiazole)

Key Takeaway : Direct condensation offers superior scalability and shorter reaction times, while multi-step approaches provide better control over thiazole ring functionalization.

Challenges and Mitigation Strategies

Moisture Sensitivity

4-Fluorophenyl isothiocyanate is highly moisture-sensitive, leading to hydrolysis and reduced yields. Solutions include:

  • Strict Anhydrous Conditions : Use of molecular sieves or inert gas purging.

  • In Situ Generation : Employing thiophosgene and 4-fluoroaniline to generate the isothiocyanate transiently.

Purification Difficulties

Thiourea derivatives often co-elute with polar byproducts. Improved separation is achieved via:

  • Gradient Elution : Ethyl acetate/hexane gradients (10% → 50%) for column chromatography.

  • Crystallization : Ethanol/water mixtures (1:1) precipitate high-purity product.

Recent Advances in Synthesis

Ultrasonication-Assisted Reactions

Studies on analogous thioureas demonstrate that ultrasonication reduces reaction times by 50% while maintaining yields >60%. For example, chalcone-thiourea adducts form within 4 hours under ultrasonication at 50°C.

Green Chemistry Approaches

Water-ethanol mixtures (3:1) have replaced toxic solvents like DMF in some protocols, aligning with sustainable chemistry principles .

Q & A

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced bioactivity .
  • Reaction Path Search : Algorithms (e.g., artificial force-induced reaction) simulate intermediates and transition states to optimize synthetic routes .
  • Molecular Docking : Evaluates binding affinities to target proteins (e.g., antimicrobial enzymes) for rational drug design .

What strategies address discrepancies in biological activity data across studies?

Advanced Research Question
Discrepancies in bioactivity (e.g., varying IC50_{50} values) require:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for antitumor studies) and controls to minimize variability .
  • Dose-Response Validation : Replicate experiments with gradient concentrations (e.g., 1–100 µM) to confirm dose dependence .
  • Meta-Analysis : Compare structural analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate substituent-specific effects .

What methodologies are used to establish structure-activity relationships (SAR) for its antimicrobial or antitumor effects?

Advanced Research Question
SAR studies employ:

  • Bioisosteric Replacement : Substituting the thiazole ring with oxadiazole or pyrimidine to assess impact on activity .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., thiourea’s hydrogen-bonding capacity) for target engagement .
  • In Vivo/In Vitro Correlation : Validate computational predictions using murine models or microbial susceptibility assays .

How does fluorine substitution at the 4-phenyl position influence physicochemical and biological properties?

Advanced Research Question
Fluorine enhances:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .
  • Metabolic Stability : Resistance to oxidative degradation via electron-withdrawing effects .
  • Bioactivity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinase inhibitors) .

What experimental designs mitigate challenges in scaling up laboratory synthesis?

Advanced Research Question

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., thiourea formation) .
  • Green Solvent Screening : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress in real time .

How are stability and degradation profiles evaluated under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 12), and oxidative (H2_2O2_2) conditions, followed by LC-MS to identify degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify remaining compound via HPLC .

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